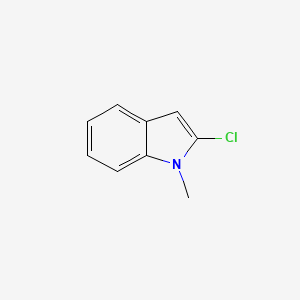

2-chloro-1-methyl-1H-indole

Description

BenchChem offers high-quality 2-chloro-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

2-chloro-1-methylindole |

InChI |

InChI=1S/C9H8ClN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 |

InChI Key |

QLATXALTCNYKEO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-1-methyl-1H-indole: A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Applications in Kinase Inhibitor Discovery

Executive Summary

For researchers and drug development professionals, the indole scaffold represents a privileged pharmacophore. Among its functionalized derivatives, 2-chloro-1-methyl-1H-indole (CAS: 65610-58-4) stands out as a highly versatile building block. The strategic placement of an electron-donating methyl group at the N1 position and an electron-withdrawing chlorine atom at the C2 position creates a unique electronic push-pull system. This configuration precisely modulates the nucleophilicity of the C3 position while rendering the C2 position susceptible to targeted cross-coupling and nucleophilic substitution.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 2-chloro-1-methyl-1H-indole, with a specific focus on its application in synthesizing Tyrosine Kinase (TK) inhibitors such as PD 145709[1].

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of 2-chloro-1-methyl-1H-indole is critical for optimizing reaction conditions, solvent selection, and downstream purification workflows.

Quantitative Data Summary

| Property | Value | Method / Condition |

| CAS Registry Number | 65610-58-4 | Standard Identifier |

| Molecular Formula | C9H8ClN | - |

| Molecular Weight | 165.62 g/mol | - |

| Appearance | White to yellow solid | Room Temperature |

| Melting Point | 63.0 – 64.0 °C | Experimental[2] |

| Boiling Point | ~278.4 °C | Predicted (at 760 Torr)[2] |

| Density | ~1.18 g/cm³ | Predicted (at 20 °C)[2] |

| LogP (Octanol/Water) | 2.83 | Computational[3] |

| Polar Surface Area (PSA) | 4.93 Ų | Computational[3] |

Data synthesized from authoritative chemical databases including Hoffman Fine Chemicals and Guidechem[2][3].

Electronic and Structural Causality

The reactivity of 2-chloro-1-methyl-1H-indole is dictated by its electronic distribution:

-

C3 Nucleophilicity: The lone pair of electrons on the N1 nitrogen is delocalized into the aromatic π -system. The N-methyl group inductively donates electron density, further enriching the indole ring. This electron density localizes heavily at the C3 position, making it highly susceptible to electrophilic attack (e.g., formylation, acylation).

-

C2 Electrophilicity: The C2-chlorine atom exerts an inductive electron-withdrawing effect (-I effect). While halogens on indoles are typically inert to standard nucleophilic aromatic substitution ( SNAr ), the C2 position can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or thiolation to yield 2-thioindole derivatives[4][5].

Mechanistic Reactivity & Synthetic Methodologies

To leverage 2-chloro-1-methyl-1H-indole in drug discovery, functionalization at the C3 position is often the first synthetic step. The Vilsmeier-Haack formylation is the gold standard for introducing a carboxaldehyde group at C3, creating 2-chloro-1-methyl-1H-indole-3-carboxaldehyde , a critical intermediate for synthesizing kinase inhibitors[6].

Protocol 1: Vilsmeier-Haack Formylation (Self-Validating Workflow)

Objective: Synthesize 2-chloro-1-methyl-1H-indole-3-carboxaldehyde via electrophilic aromatic substitution.

Causality & Rationale: Phosphorus oxychloride ( POCl3 ) reacts with dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich C3 position of the indole attacks this complex. Temperature control is critical: the initial complex formation is highly exothermic and must be kept at 0 °C to prevent degradation, while the subsequent substitution requires heating (80 °C) to overcome the activation energy barrier of the aromatic ring[6].

Step-by-Step Methodology:

-

Reagent Preparation: Purge a dry, round-bottom flask with argon. Add anhydrous DMF (3.0 equivalents) and cool the system to 0 °C using an ice-water bath.

-

Complex Generation: Dropwise add POCl3 (1.2 equivalents) over 15 minutes. Self-Validation: The solution will transition to a pale yellow/orange color, indicating the successful formation of the Vilsmeier-Haack complex. Stir for an additional 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 2-chloro-1-methyl-1H-indole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Electrophilic Attack: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 3.5 hours. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot ( Rf≈0.8 ) should disappear, replaced by a highly UV-active intermediate spot ( Rf≈0.3 ).

-

Quenching & Hydrolysis: Cool the mixture to ambient temperature. Carefully pour the mixture over crushed ice under vigorous stirring. Causality: The aqueous quench hydrolyzes the iminium intermediate into the final aldehyde.

-

Isolation: Adjust the pH to ~7 using saturated aqueous sodium bicarbonate ( NaHCO3 ). A bright yellow precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 2-chloro-1-methyl-1H-indole-3-carboxaldehyde[6].

Caption: Vilsmeier-Haack formylation workflow for functionalizing 2-chloro-1-methyl-1H-indole.

Application in Drug Discovery: Tyrosine Kinase Inhibition

Derivatives synthesized from 2-chloro-1-methyl-1H-indole, particularly the 2-thioindoles and dithiobis(1H-indoles) , have demonstrated profound efficacy as Receptor Tyrosine Kinase (RTK) inhibitors.

Mechanism of Action: The PD 145709 Paradigm

A prominent example is PD 145709 , a member of the 2-thioindole class of tyrosine kinase inhibitors. Synthesized via the thiomethylation of 2-chloro-1-methylindole-3-carbonyl derivatives, PD 145709 acts as a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR)[1][7].

Causality in Biological Systems:

-

Target Binding: PD 145709 and related 2-thioindoles act as ATP-competitive inhibitors (or noncompetitive inhibitors depending on the specific kinase domain conformation), binding to the intracellular kinase domain of FGFR/EGFR[1].

-

Pathway Disruption: By blocking autophosphorylation, these compounds prevent the downstream recruitment of adaptor proteins (like FRS2 α and PLC γ ). This effectively shuts down the Ras/MAPK and PI3K/Akt signaling cascades[8].

-

Phenotypic Outcome: The inhibition of basic fibroblast growth factor (bFGF)-mediated tyrosine phosphorylation halts protein synthesis and induces cell cycle arrest in rapidly proliferating tumor cells (e.g., Swiss 3T3 murine fibroblasts)[1][7].

Caption: Disruption of FGFR/EGFR signaling pathways by 2-thioindole derivatives.

Future Perspectives in Medicinal Chemistry

The ability to selectively modify the C2 and C3 positions of 1-methyl-1H-indoles allows medicinal chemists to fine-tune the lipophilicity (LogP) and steric bulk of the resulting inhibitors. The high selectivity ratio of these compounds against specific kinase subtypes (e.g., preferential inhibition of pp60v-src vs. EGFR based on halogen substitution at the C5 position) underscores the utility of the 2-chloro-1-methyl-1H-indole core in modern rational drug design[1].

References

-

Hiyoshi, H., et al. "SYNTHESIS OF NOVEL SYMMETRIC CYCLIC INDOLE-TETRAMERS". Ihara Chemical Indu. Available at: [Link]

-

Wender, P. A., et al. "Wender Indole Synthesis". ResearchGate. Available at: [Link]

-

Patsnap Synapse. "PD-145709 - Drug Targets, Indications, Patents". Patsnap. Available at: [Link]

-

Pan, Z., et al. "Aryl Extensions of Thienopyrimidinones as Fibroblast Growth Factor Receptor 1 Kinase Inhibitors". ResearchGate. Available at: [Link]

-

Touat, M., et al. "Current strategies for inhibiting FGFR activities in clinical applications: opportunities, challenges and toxicological considerations". ASTAR*. Available at:[Link]

-

Berman, J., et al. "Compositions comprising multiple bioactive agents, and methods of using the same". US Patent 2006/0142265 A1. Available at: [Link]

Sources

- 1. PD-145709 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. oar.a-star.edu.sg [oar.a-star.edu.sg]

Spectroscopic Signature of 2-Chloro-1-Methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-methyl-1H-indole is a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. The strategic placement of a chlorine atom at the 2-position and a methyl group on the indole nitrogen fundamentally influences its electronic properties and reactivity, making it a valuable building block for more complex molecular architectures. Accurate structural elucidation and characterization are paramount for its application in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-chloro-1-methyl-1H-indole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, this guide emphasizes not just the data itself, but the underlying principles and experimental considerations to ensure robust and reliable characterization.

Molecular Structure and Key Features

The structure of 2-chloro-1-methyl-1H-indole features an indole core, which is an aromatic heterocyclic system. The key substituents that dictate its spectroscopic behavior are:

-

1-Methyl Group (N-CH₃): This group will introduce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the upfield region of the ¹³C NMR spectrum.

-

2-Chloro Group (C-Cl): The electronegative chlorine atom will significantly influence the electron density of the indole ring, leading to downfield shifts of nearby protons and carbons in the NMR spectra. In mass spectrometry, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

Caption: Molecular structure of 2-chloro-1-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 2-chloro-1-methyl-1H-indole are presented below, with interpretations based on substituent effects and data from analogous compounds.[1]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The electron-withdrawing effect of the chlorine atom at the C2 position will deshield the proton at C3, causing it to appear at a relatively downfield chemical shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-4 |

| ~ 7.25 | d | 1H | H-7 |

| ~ 7.15 | t | 1H | H-5 |

| ~ 7.05 | t | 1H | H-6 |

| ~ 6.40 | s | 1H | H-3 |

| ~ 3.70 | s | 3H | N-CH₃ |

Rationale and Insights:

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzene ring portion of the indole will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the overall electron density of the ring system.

-

H-3 Proton: The proton at the C3 position is expected to be a singlet and shifted significantly upfield compared to the benzene ring protons due to the electronic environment of the pyrrole ring.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will be equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the number of non-equivalent carbon atoms and their chemical environments. The presence of the electronegative chlorine atom will cause a significant downfield shift for the C2 carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 137 | C-7a |

| ~ 129 | C-2 |

| ~ 128 | C-3a |

| ~ 122 | C-5 |

| ~ 120 | C-6 |

| ~ 120 | C-4 |

| ~ 109 | C-7 |

| ~ 101 | C-3 |

| ~ 31 | N-CH₃ |

Rationale and Insights:

-

C-2 Carbon: The carbon directly attached to the chlorine atom is expected to be significantly deshielded and appear at a downfield chemical shift.

-

Aromatic and Pyrrole Carbons: The other carbons of the indole ring will resonate in the typical aromatic and heterocyclic region (δ 100-140 ppm).

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, significantly upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-chloro-1-methyl-1H-indole will be dominated by absorptions from the aromatic C-H and C=C bonds, as well as the C-N and C-Cl bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium |

| ~ 2950-2850 | Aliphatic C-H Stretch (N-CH₃) | Medium |

| ~ 1600-1450 | Aromatic C=C Stretch | Strong |

| ~ 1350-1250 | C-N Stretch | Strong |

| ~ 800-700 | C-Cl Stretch | Strong |

Interpretation:

-

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the aromatic C-H stretching vibrations.

-

The C-H stretching of the N-methyl group will be observed in the 2950-2850 cm⁻¹ range.

-

Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic indole ring.

-

A strong band in the fingerprint region, typically around 800-700 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-chloro-1-methyl-1H-indole, the most crucial diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 165 | ~100% | [M]⁺ (with ³⁵Cl) |

| 167 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| 150 | Variable | [M - CH₃]⁺ |

| 130 | Variable | [M - Cl]⁺ |

Fragmentation Pathway:

Under electron ionization, the 2-chloro-1-methyl-1H-indole molecule will be ionized to form a molecular ion ([M]⁺). The most prominent fragmentation pathways are expected to be the loss of the N-methyl group to form a fragment at m/z 150, and the loss of the chlorine atom to produce a fragment at m/z 130. The presence of the M and M+2 peaks in an approximate 3:1 ratio is a definitive indicator of a monochlorinated compound.

Caption: Predicted major fragmentation pathways for 2-chloro-1-methyl-1H-indole.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-1-methyl-1H-indole in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (including the isotopic pattern) and the major fragment ions.

Conclusion

The spectroscopic characterization of 2-chloro-1-methyl-1H-indole provides a detailed fingerprint of its molecular structure. While this guide presents predicted data based on established principles and analogous compounds, it provides a robust framework for researchers to interpret experimental results. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful and complementary approach to confirm the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.

- National Center for Biotechnology Information. (n.d.). 2-chloro-1H-indole. PubChem.

- Sigma-Aldrich. (n.d.). 2-Chloro-1H-indole.

- NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in....

- Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of 1-chloro-2-methylpropane.

- MDPI. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.

- BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Chloro-2-methylindole: A Comparative Guide.

- PubMed. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives.

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2-chloro-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-1-methyl-1H-indole. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of organic compounds. This document, authored from the perspective of a Senior Application Scientist, will delve into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of the target molecule, providing a robust resource for professionals in the field.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic placement of substituents on the indole ring can dramatically alter its biological activity, making the precise characterization of these derivatives a critical step in drug discovery and development. 2-chloro-1-methyl-1H-indole, with its chloro and methyl substitutions, presents a unique electronic environment, the understanding of which is paramount for its application and further chemical modification. ¹H NMR spectroscopy serves as the primary tool for elucidating the structural intricacies of such molecules.[1][2]

Predicted ¹H NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally verified ¹H NMR spectra for 2-chloro-1-methyl-1H-indole, this guide will utilize a combination of spectral prediction from established cheminformatics tools and comparative analysis with structurally related indole derivatives found in the literature.[3][4][5][6][7] The following table summarizes the predicted ¹H NMR data for 2-chloro-1-methyl-1H-indole.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~6.45 | s | - |

| H-4 | ~7.55 | d | ~8.0 |

| H-5 | ~7.15 | t | ~7.5 |

| H-6 | ~7.20 | t | ~7.5 |

| H-7 | ~7.25 | d | ~8.0 |

| N-CH₃ | ~3.70 | s | - |

In-depth Spectral Analysis

The predicted ¹H NMR spectrum of 2-chloro-1-methyl-1H-indole can be rationalized by considering the electronic effects of the substituents on the indole ring.

N-Methyl Group (N-CH₃): The protons of the N-methyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, predicted around 3.70 ppm . This is a characteristic chemical shift for N-methyl groups on indole rings. The absence of adjacent protons results in a singlet multiplicity.

Pyrrole Ring Proton (H-3): The H-3 proton is situated on the electron-rich pyrrole ring. The presence of the electron-donating N-methyl group and the electron-withdrawing chloro group at the adjacent C-2 position will influence its chemical shift. It is predicted to resonate as a singlet at approximately 6.45 ppm . The lack of neighboring protons leads to the singlet multiplicity.

Benzene Ring Protons (H-4, H-5, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[8] Their specific chemical shifts and coupling patterns are dictated by their position relative to the fused pyrrole ring and the substituents.

-

H-4: This proton is in the peri position to the N-methyl group and is expected to be deshielded. It is predicted to appear as a doublet at around 7.55 ppm due to coupling with H-5.

-

H-7: Similar to H-4, H-7 is adjacent to the pyrrole ring and is expected to be deshielded. It is predicted to resonate as a doublet at approximately 7.25 ppm due to coupling with H-6.

-

H-5 and H-6: These protons are located in the middle of the benzene ring and are expected to have similar chemical shifts. They will likely appear as overlapping triplets (or more complex multiplets due to mutual coupling) around 7.15-7.20 ppm . The triplet multiplicity arises from coupling to their two respective neighboring protons.

The predicted coupling constants for the aromatic protons (ortho-coupling, J ≈ 7.5-8.0 Hz) are typical for aromatic systems.[9]

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 2-chloro-1-methyl-1H-indole.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of 2-chloro-1-methyl-1H-indole.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[10]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[8]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters:

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

- Use a standard pulse sequence (e.g., a single 90° pulse).

- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

- Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a pure absorption lineshape.

- Perform baseline correction to ensure a flat baseline.

- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of 2-chloro-1-methyl-1H-indole.

Caption: Workflow for ¹H NMR analysis of 2-chloro-1-methyl-1H-indole.

Conclusion

The ¹H NMR spectral analysis of 2-chloro-1-methyl-1H-indole provides a clear fingerprint of its molecular structure. By understanding the influence of the chloro and methyl substituents on the chemical shifts and coupling patterns of the indole protons, researchers can confidently verify the identity and purity of this compound. The methodologies and analytical framework presented in this guide offer a robust approach for the structural elucidation of this and other substituted indole derivatives, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-methyl-1H-indole. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

LOCKSS. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

Anonymous. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-1H-indole. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Doc Brown's CHEMISTRY. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. echemi.com [echemi.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Predictor - Documentation [docs.chemaxon.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Analytical Imperative for Substituted Indoles

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-Methyl-1H-Indole

Substituted indoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] The precise characterization of these molecules is paramount, as even minor structural modifications can profoundly alter their biological activity, efficacy, and safety profiles. Mass spectrometry stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3] Understanding the fragmentation patterns of these complex molecules under ionization is not merely an academic exercise; it is a critical requirement for unambiguous identification, impurity profiling in drug development, and metabolite tracking in pharmacological studies.

This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-chloro-1-methyl-1H-indole. The presence of three distinct structural motifs—the indole nucleus, an N-methyl group, and a C2-chloro substituent—creates a unique and predictable fragmentation landscape. By dissecting the causal factors behind each bond cleavage and rearrangement, this document aims to equip researchers, scientists, and drug development professionals with the expert insights needed to interpret and predict the mass spectra of this and structurally related compounds.

Predicted Fragmentation Pathways of 2-Chloro-1-Methyl-1H-Indole

The fragmentation of 2-chloro-1-methyl-1H-indole under electron ionization (EI) is initiated by the removal of an electron to form a molecular radical cation (M•+). The standard 70 eV used in EI provides sufficient excess energy to induce a cascade of bond cleavages.[4] The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The indole ring itself, the N-methyl group, and the C2-chloro substituent each provide predictable routes for dissociation.

The Molecular Ion (M•+)

The molecular ion is the starting point for all fragmentation pathways. For 2-chloro-1-methyl-1H-indole (C₉H₈ClN), the molecular ion will appear as a distinct doublet. This is due to the natural isotopic abundance of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Therefore, the mass spectrum will exhibit two peaks for any chlorine-containing fragment: an M•+ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1.[5] This isotopic signature is a crucial diagnostic tool for identifying chlorinated compounds.

-

m/z 165: Molecular ion with ³⁵Cl.

-

m/z 167: Isotopic molecular ion with ³⁷Cl.

Primary Fragmentation Mechanisms

Several primary fragmentation events from the molecular ion are anticipated, driven by the cleavage of the weakest bonds and the formation of stable product ions.

-

Loss of a Chlorine Radical ([M-Cl]⁺): A dominant fragmentation pathway for many chloro-aromatic compounds is the homolytic cleavage of the C-Cl bond to release a chlorine radical (•Cl). This is energetically favorable and results in the formation of a stable 1-methyl-1H-indolyl cation at m/z 130.

-

Loss of a Methyl Radical ([M-CH₃]•+): Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃). This pathway yields the 2-chloro-1H-indole radical cation at m/z 150/152. In many N-methylindoles, the molecular ion is the base peak, but significant M-15 peaks are common.[6]

-

Loss of a Hydrogen Radical ([M-H]⁺): The loss of a hydrogen atom, likely from the N-methyl group, can lead to the formation of a stable, resonance-stabilized cation at m/z 164/166.[5] This is a characteristic fragmentation for many 2-methylindoles and can be anticipated here as well due to the potential for forming a stable azatropylium-like ion structure.

Secondary Fragmentation Pathways

The primary fragment ions undergo further dissociation to produce the rich pattern of lower-mass ions seen in the spectrum.

-

Fragmentation of the [M-Cl]⁺ Ion (m/z 130): The 1-methyl-1H-indolyl cation is expected to be relatively stable. However, it can undergo further fragmentation, most notably through the characteristic loss of hydrogen cyanide (HCN) from the pyrrole ring, a hallmark of indole fragmentation.[6][7]

-

m/z 130 → m/z 103: Loss of HCN (27 Da).

-

-

Fragmentation of the [M-CH₃]•+ Ion (m/z 150/152): The 2-chloro-1H-indole radical cation can subsequently lose a chlorine radical or HCl.

-

m/z 150/152 → m/z 115: Loss of •Cl (35/37 Da).

-

m/z 150/152 → m/z 114: Loss of HCl (36/38 Da). The resulting ion at m/z 114 could then lose HCN to form an ion at m/z 87.

-

A visual summary of these interconnected fragmentation routes provides a clear roadmap for spectral interpretation.

Caption: Predicted EI fragmentation pathway for 2-chloro-1-methyl-1H-indole.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of 2-chloro-1-methyl-1H-indole. This serves as a self-validating checklist when analyzing experimental data.

| m/z (³⁵Cl/³⁷Cl) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

| 165/167 | - | C₉H₈ClN•+ (Molecular Ion) |

| 164/166 | •H | [M-H]⁺ |

| 150/152 | •CH₃ | [M-CH₃]•+ (2-chloro-1H-indole radical cation) |

| 130 | •Cl | [M-Cl]⁺ (1-methyl-1H-indolyl cation) |

| 115 | •CH₃, •Cl | [M-CH₃-Cl]⁺ |

| 114 | •CH₃, HCl | [M-CH₃-HCl]•+ |

| 103 | •Cl, HCN | [M-Cl-HCN]⁺ |

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation and obtain an experimental mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.[1] This methodology ensures reproducibility and provides a robust system for analysis.

Sample Preparation

-

Objective: To prepare a dilute solution of the analyte suitable for GC injection.

-

Procedure:

-

Accurately weigh approximately 1 mg of 2-chloro-1-methyl-1H-indole.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol).

-

Vortex the solution until the sample is fully dissolved, yielding a concentration of ~1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

-

GC-MS Instrumentation and Parameters

-

Objective: To achieve chromatographic separation of the analyte from any potential impurities before it enters the mass spectrometer.

-

Instrument: A standard benchtop GC-MS system equipped with an autosampler.

-

Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio to avoid column overloading)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters (Electron Ionization)

-

Objective: To ionize and fragment the analyte, then separate and detect the resulting ions.

-

Parameters:

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Scan Range: 40 - 450 m/z

-

Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

-

Data Analysis and Validation

-

Objective: To interpret the acquired data and confirm the structure of the analyte.

-

Procedure:

-

Perform a blank run with the solvent to ensure there is no system contamination.[1]

-

Acquire the data for the prepared sample.

-

Analyze the Total Ion Chromatogram (TIC) to identify the peak corresponding to 2-chloro-1-methyl-1H-indole.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak (m/z 165/167) and confirm the ~3:1 isotopic ratio.

-

Compare the observed fragment ions with the predicted values in the table above.

-

If available, compare the experimental spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

-

Caption: Workflow for the GC-MS analysis of 2-chloro-1-methyl-1H-indole.

Conclusion

The mass spectrometry fragmentation of 2-chloro-1-methyl-1H-indole is a predictable process governed by the fundamental principles of ion stability and established fragmentation patterns of its constituent chemical moieties. The presence of the chlorine atom provides a definitive isotopic signature, while the N-methyl group and the indole core offer characteristic cleavage points. By understanding these pathways—primarily the loss of chlorine, the loss of the methyl group, and subsequent loss of HCN—researchers can confidently identify this molecule and its analogs in complex mixtures, ensuring the integrity and accuracy of their scientific findings. The provided experimental protocol offers a self-validating system to confirm these theoretical predictions in a laboratory setting.

References

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link].

-

ACS Publications. Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link].

-

Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link].

-

NIST. 1H-Indole, 1-methyl-. NIST WebBook. Available at: [Link].

-

Covaci, A., et al. (2010). Gas Chromatography/Electron Ionization-Mass Spectrometry-Selected Ion Monitoring Screening Method for a Thorough Investigation of Polyhalogenated Compounds in Passive Sampler Extracts with Quadrupole Systems. Analytical Chemistry, 82(23), 9949-9956. Available at: [Link].

-

Al-Ostoot, F. H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(12), e202304193. Available at: [Link].

-

PubChem. 1-Methylindole. National Institutes of Health. Available at: [Link].

-

Electronic Supplementary Information Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. The Royal Society of Chemistry. Available at: [Link].

-

Rapolu, M., et al. (2014). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 5(3), 336-342. Available at: [Link].

-

SpectraBase. N-Methyl-2-(5,7-dimethoxy-1-methylindole-3-yl)glyoxylamide. SpectraBase. Available at: [Link].

-

SpectraBase. 2-Chloro-3-methyl-1H-indole. SpectraBase. Available at: [Link].

-

ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link].

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Reactivity of C2-Chloro Indoles in Palladium-Catalyzed Cross-Coupling: A Technical Guide

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, materials science, and natural product synthesis. While C2-bromo and C2-iodo indoles have traditionally been the electrophiles of choice for transition-metal catalysis due to their lower activation barriers, the strategic utilization of C2-chloro indoles has emerged as a highly efficient and economically viable alternative. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for the palladium-catalyzed cross-coupling of C2-chloro indoles, focusing specifically on Suzuki-Miyaura and Buchwald-Hartwig modalities.

Mechanistic Foundations: The C2-Chloro Indole System

Electronic Activation at the C2 Position

Aryl chlorides are notoriously sluggish in palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). However, the indole architecture presents a unique electronic environment. The C2 position is situated adjacent to the heteroatom, classifying 2-chloroindole as an α -chloroheterocycle. As documented in foundational organopalladium literature, α -chloroheterocycles are sufficiently activated for Pd-catalyzed oxidative addition compared to unactivated chlorobenzenes 1[2]. The proximity of the electronegative nitrogen atom polarizes the C2-Cl bond, rendering it more susceptible to insertion by electron-rich Pd(0) species. Furthermore, the chlorine atom itself acts as an activating group that provides a reliable handle for late-stage functionalization 3[3].

Causality of N-Protecting Groups

The success of the oxidative addition step—the rate-determining step in these catalytic cycles—is heavily dictated by the electronic nature of the N-protecting group.

-

Electron-Withdrawing Groups (EWGs): Protecting groups such as Tosyl (Ts), tert-Butyloxycarbonyl (Boc), or Phenylsulfonyl ( SO2Ph ) withdraw electron density from the π -system of the indole. This relative electron deficiency at the C2 carbon accelerates the oxidative addition of the electron-rich Pd(0) center into the C-Cl bond.

-

Electron-Donating/Neutral Groups: Unprotected (N-H) or N-alkylated indoles are highly electron-rich, which increases the activation barrier for oxidative addition. In these cases, highly specialized, sterically demanding, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) must be employed to force the oxidative addition 4[4].

Key Palladium-Catalyzed Cross-Coupling Modalities

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling of 2-chloroindoles with aryl or heteroaryl boronic acids is a robust method for synthesizing 2-arylindoles and complex carbazoles 5[6]. Causality behind experimental choices:

-

Ligand Selection: Biaryl phosphine ligands like SPhos or XPhos are critical. Their electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the C2-Cl bond, while the steric bulk of the biphenyl backbone promotes the final reductive elimination step.

-

Base Selection: A relatively strong aqueous base (e.g., K3PO4 or K2CO3 ) is required to convert the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step.

Buchwald-Hartwig Amination (C-N Bond Formation)

Constructing C-N bonds at the C2 position via Buchwald-Hartwig amination allows for the synthesis of 2-aminoindoles, which are prevalent in complex alkaloids like apparicine 7[7]. Causality behind experimental choices:

-

Base and Solvent: Strong bases such as sodium tert-butoxide (NaOtBu) in non-polar solvents (toluene) are utilized to deprotonate the amine and facilitate its coordination to the Pd(II) center.

-

Ligand Tuning: BrettPhos or DavePhos are often selected because their specific steric profiles prevent the formation of inactive bis-amine Pd(II) off-cycle resting states, ensuring efficient reductive elimination of the C-N bond.

Quantitative Data: Cross-Coupling Performance Matrix

The following table summarizes validated reaction parameters and typical quantitative outcomes for C2-chloro indole cross-coupling reactions.

| Reaction Type | Electrophile | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Temp (°C) | Typical Yield |

| Suzuki-Miyaura | 1-Boc-2-chloroindole | Arylboronic acid | Pd2(dba)3 / XPhos | K3PO4 / Dioxane: H2O | 90–100 | 85–95% |

| Suzuki-Miyaura | N-H 2-chloroindole | Heteroarylboronic acid | Pd(OAc)2 / SPhos | K2CO3 / Toluene: H2O | 100 | 70–85% |

| Buchwald-Hartwig | 1-Ts-2-chloroindole | Primary Alkyl Amine | Pd2(dba)3 / DavePhos | NaOtBu / Toluene | 110 | 75–90% |

| Buchwald-Hartwig | 1-Me-2-chloroindole | Secondary Amine | Pd(OAc)2 / BrettPhos | Cs2CO3 / Dioxane | 100 | 65–80% |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in observational checkpoints confirm the successful progression of the catalytic cycle.

Protocol A: Suzuki-Miyaura Arylation of 1-Boc-2-chloroindole

Objective: Synthesize 1-Boc-2-phenylindole via C-C bond formation.

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 1-Boc-2-chloroindole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

-

Atmospheric Control: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2 ; rigorous degassing prevents catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed H2O (2 mL) via syringe.

-

Catalyst Activation (Validation Check 1): Stir the mixture at room temperature for 5 minutes. Validation: The suspension will transition from a deep purple/red (characteristic of Pd2(dba)3 ) to a pale yellow/brown solution, indicating the successful formation of the active LnPd(0) species.

-

Thermal Promotion: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

-

Reaction Monitoring (Validation Check 2): Monitor via TLC (Hexanes:EtOAc 9:1). Validation: Complete disappearance of the UV-active 2-chloroindole spot ( Rf≈0.6 ) and emergence of a new highly fluorescent product spot ( Rf≈0.5 ) confirms successful oxidative addition and transmetalation.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4 , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 1-Ts-2-chloroindole

Objective: Synthesize 1-Ts-2-(benzylamino)indole via C-N bond formation.

-

Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with 1-Ts-2-chloroindole (1.0 equiv, 0.5 mmol), Pd(OAc)2 (5 mol%), DavePhos (10 mol%), and NaOtBu (1.4 equiv, 0.7 mmol).

-

Amine & Solvent Addition: Seal the vial, remove from the glovebox, and inject benzylamine (1.2 equiv, 0.6 mmol) and anhydrous toluene (5 mL). Causality: Toluene is chosen to accommodate the high temperatures required for the reductive elimination of the sterically hindered C-N bond without competing solvent reactivity.

-

Thermal Promotion: Heat to 110 °C for 12 hours.

-

Validation Check: The reaction mixture will turn dark brown/black, and a fine white precipitate (NaCl) will form on the walls of the vial. Validation: The precipitation of the halide salt is the thermodynamic driving force of the transmetalation step and visually confirms catalytic turnover.

-

Workup: Filter the mixture through a short pad of Celite to remove inorganic salts and Pd black, concentrate the filtrate, and purify via silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the logical flow and intermediate formation within the palladium-catalyzed cross-coupling cycle of C2-chloro indoles.

Mechanistic pathway of palladium-catalyzed cross-coupling for C2-chloro indoles.

Sources

The Emerging Therapeutic Potential of 2-Chloro-1-methyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs, such as the anticancer agents vincristine and vinblastine, underscores its significance as a "privileged scaffold".[1][2] This framework's unique electronic properties and bioavailability make it an ideal starting point for designing novel therapeutic agents.[1][2] Among the vast array of indole derivatives, those featuring a 2-chloro-1-methyl-1H-indole core are gaining attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of this specific class of compounds.

Synthesis of the Core Scaffold

The foundational 2-chloro-1-methyl-1H-indole structure is typically synthesized through a multi-step process. A common route involves the N-methylation of 2-chloro-1H-indole-3-carbaldehyde. This can be achieved by reacting the starting indole with a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide in a suitable solvent like DMSO.[3] Further modifications and functionalization at various positions on the indole ring allow for the creation of a diverse library of derivatives for biological screening.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-chloro-1-methyl-1H-indole have demonstrated significant potential across several therapeutic areas, most notably in oncology and microbiology.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in cancer research.[2] Derivatives of 2-chloro-1-methyl-1H-indole contribute to this legacy by exhibiting cytotoxicity against a range of human cancer cell lines.

Mechanisms of Action: Indole derivatives exert their anticancer effects through multiple pathways, making them versatile candidates for drug development.[4][5] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Similar to vinca alkaloids, some indole derivatives can interfere with microtubule dynamics, a critical process for cell division.[2][6] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2]

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer rely on protein kinases. Indole derivatives have been shown to inhibit various kinases, including tyrosine kinases, which are crucial for cancer cell growth and proliferation.[4][5]

-

Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Their inhibition by certain indole compounds can lead to DNA damage and cell death.[4][6]

-

Modulation of Signaling Pathways: Compounds can interfere with critical cancer-related pathways like the PI3K/Akt/mTOR pathway, which governs cell growth, survival, and metabolism.[4][5][6]

Structure-Activity Relationship (SAR) Insights: Research indicates that the substitution pattern on the indole ring significantly influences cytotoxic potency. For instance, studies have shown that methyl substitution at the N-1 position can enhance anticancer activity substantially compared to non-substituted analogues.[2] The nature and position of substituents on any appended aromatic rings also play a crucial role in determining the efficacy and selectivity of the compound.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative indole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Derivative Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 12 | Chalcone-Indole | Various | 0.22 - 1.80 | [2] |

| 13 | Quinoline-Indole | Various | 0.002 - 0.011 | [2] |

| 1c | Mannich Base | HeLa (Cervical) | 0.50 | [7] |

| 1c | Mannich Base | MCF-7 (Breast) | 0.55 | [7] |

| 1c | Mannich Base | HepG2 (Liver) | 0.90 | [7] |

| 10Aa | Indole-Triazole | MOLT 4 (Leukemia) | 14.45 | [8] |

| 6c | Indolo-Pyrazole | SK-MEL-28 (Melanoma) | 3.46 | [9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.

Self-Validation: The inclusion of untreated controls (vehicle) and a positive control (a known cytotoxic drug like Doxorubicin) ensures the validity of the results. The vehicle control establishes the baseline for 100% viability, while the positive control confirms the assay's sensitivity to cytotoxic effects.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-chloro-1-methyl-1H-indole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO), and cells with a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.[10]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antibiofilm Activity

The rise of multidrug-resistant pathogens presents a global health crisis. Chloroindole derivatives have emerged as promising antimicrobial agents, particularly against bacteria known for forming resilient biofilms.

Mechanisms of Action:

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them highly resistant to antibiotics. Chloroindoles have been shown to potently inhibit biofilm formation in pathogens like Uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus.[11][12]

-

Disruption of Virulence Factors: These compounds can interfere with bacterial motility (swimming and swarming), which is crucial for colonization and the spread of infection.[11]

-

Downregulation of Virulence Genes: Gene expression analysis has revealed that chloroindoles can significantly downregulate genes associated with adhesion, toxin production, and stress regulation in bacteria.[11][13]

Structure-Activity Relationship (SAR) Insights: The position of the chlorine atom on the indole ring is critical for antimicrobial activity. Studies on chloroindoles have shown that substitutions at the 4th and 5th positions of the indole moiety are favorable for antimicrobial and antibiofilm activity.[11][13] For example, 4-chloroindole has demonstrated a potent ability to inhibit biofilm formation at low concentrations.[12]

Data Presentation: Antimicrobial and Antibiofilm Potency

| Compound | Pathogen | Activity | Concentration | Inhibition (%) | Reference |

| 4-chloroindole | V. parahaemolyticus | Biofilm Inhibition | 20 µg/mL | >80% | [12] |

| 4-chloroindole | V. parahaemolyticus | MIC | 50 µg/mL | N/A | [12] |

| Chloroindoles (avg) | UPEC | Biofilm Inhibition | 20 µg/mL | ~67% | [11] |

| Chloroindoles (avg) | UPEC | MIC | 75 µg/mL | N/A | [11] |

MIC: Minimum Inhibitory Concentration

Visualization of Research Workflow

To effectively screen and validate the biological potential of novel 2-chloro-1-methyl-1H-indole derivatives, a structured research workflow is essential. The following diagram illustrates a typical pipeline from synthesis to lead identification.

Caption: A generalized workflow for the discovery and development of novel indole derivatives.

Future Directions and Conclusion

The 2-chloro-1-methyl-1H-indole scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, particularly in anticancer and antimicrobial applications, highlight the versatility of this chemical core. Future research should focus on expanding the library of derivatives to further elucidate structure-activity relationships, optimizing lead compounds to improve potency and reduce toxicity, and exploring their efficacy in more complex in vivo models. The continued investigation into the precise molecular targets and mechanisms of action will be crucial for translating the promise of these compounds into clinical realities.

References

- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14).

- (n.d.). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.

- (n.d.).

- Saleem, H., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.

- Boya, R. R., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology.

- Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher.

- Singh, G., et al. (n.d.).

- Adnan, M., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology.

- (n.d.).

- S. Al-Ghorbani, M., et al. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.

- (n.d.). 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. Chemicalbook.

- Boya, R. R., Lee, J. H., & Lee, J. (2022).

- Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 - PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. LOCKSS.

- Kankala, S., et al. (n.d.).

Sources

- 1. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-1-methyl-1H-indole: A Versatile Building Block in Medicinal Chemistry

Executive Summary

In the realm of drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" due to its ability to selectively bind to a wide array of biological targets. Among the strategically functionalized indole derivatives, 2-chloro-1-methyl-1H-indole (CAS 65610-58-4) has emerged as an indispensable building block[1]. By integrating orthogonal reactive sites within a single compact framework, this molecule allows medicinal chemists to rapidly generate structural complexity, construct fused heterocycles, and optimize the pharmacokinetic properties of lead compounds.

As a Senior Application Scientist, I approach the utility of this building block not just as a starting material, but as a programmable chemical system. This whitepaper deconstructs the structural causality, synthetic workflows, and pharmaceutical applications of 2-chloro-1-methyl-1H-indole, providing validated protocols for its utilization in modern drug development.

Structural and Electronic Properties: The Causality of Reactivity

The synthetic utility of 2-chloro-1-methyl-1H-indole is dictated by the precise electronic push-and-pull established by its substituents. Understanding this causality is critical for designing successful synthetic routes.

-

N1-Methylation (Lipophilicity & Protection): The methyl group at the N1 position permanently masks the indole nitrogen. This eliminates the hydrogen-bond donor capacity, which is a strategic medicinal chemistry choice to lower the Topological Polar Surface Area (TPSA) and increase lipophilicity (LogP ~ 2.83)[1]. Synthetically, it prevents unwanted N-alkylation or N-acylation during downstream functionalization.

-

C2-Chlorination (Cross-Coupling Handle): The chlorine atom at the C2 position acts as a robust leaving group. While less reactive than a bromide or iodide, the C2-Cl bond is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura, Stille, and Heck cross-coupling reactions[2]. Furthermore, it can participate in Nucleophilic Aromatic Substitution (SNAr) when subjected to strong nucleophiles.

-

C3-Nucleophilicity (Electrophilic Aromatic Substitution): The indole ring is inherently electron-rich. The C2-chlorine atom inductively deactivates the C2 position, which cleanly directs incoming electrophiles exclusively to the C3 position. This allows for highly regioselective formylation, acylation, or halogenation[3].

Figure 1. Structural and electronic mapping of 2-chloro-1-methyl-1H-indole reactive sites.

Key Synthetic Workflows and Self-Validating Protocols

To transform 2-chloro-1-methyl-1H-indole into complex pharmaceutical intermediates, two primary workflows are typically employed: C3-formylation and C2-cross-coupling.

Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is the premier method for installing a carbon electrophile at the C3 position. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich C3 carbon of the indole attacks this intermediate, which upon aqueous hydrolysis yields 2-chloro-1-methyl-1H-indole-3-carbaldehyde [3].

Self-Validating Protocol:

-

Reagent Generation: Purge a dry round-bottom flask with Argon. Add anhydrous DMF (5.0 equiv) and cool to 0 °C using an ice bath. Dropwise add POCl₃ (1.5 equiv). Validation: The reaction is exothermic; a color change to pale yellow indicates the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-chloro-1-methyl-1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the complex at 0 °C.

-

Reaction Propagation: Remove the ice bath and heat the mixture to 40–50 °C for 3 hours. Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 165.6) is entirely replaced by the product mass (m/z 193.6).

-

Quenching & Hydrolysis: Carefully pour the mixture over crushed ice to hydrolyze the iminium intermediate. Neutralize the acidic solution to pH 7 using saturated aqueous NaHCO₃. Validation: The aldehyde product will precipitate as a solid.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (ethanol/water) to yield the pure 3-carbaldehyde derivative.

C-2 Functionalization: Palladium-Catalyzed Cross-Coupling

Causality: To build extended pi-systems or introduce diverse functional groups, the C2-chlorine must be replaced. Because the C-Cl bond is stronger than C-Br or C-I bonds, a robust, electron-rich Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is required to force the oxidative addition step. The addition of a base (like K₂CO₃) is mandatory to activate the boronic acid (in Suzuki couplings) via the formation of a reactive boronate complex[2].

Self-Validating Protocol (Stille/Suzuki Variant):

-

Preparation: In a Schlenk tube, combine 2-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv), the desired organotin or boronic acid coupling partner (1.5 equiv), and K₂CO₃ (2.0 equiv, if performing Suzuki).

-

Degassing: Add a solvent mixture of DMF or Toluene/H₂O. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

-

Catalyst Addition: Under a positive flow of Argon, add the Palladium catalyst (5–10 mol%). Seal the tube.

-

Heating: Heat the reaction mixture to 90–100 °C for 12 hours. Validation: TLC (Hexanes:EtOAc 3:1) should show the complete consumption of the lower-Rf starting material and the appearance of a new, highly UV-active spot.

-

Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc, wash extensively with water (to remove DMF) and brine, and purify via flash column chromatography.

Quantitative Data: Reaction Optimization and Yields

The following table summarizes the optimized quantitative parameters for functionalizing the 2-chloro-1-methyl-1H-indole scaffold, demonstrating its high efficiency as a building block.

| Substrate | Reaction Type | Reagents / Catalyst | Temp (°C) | Yield (%) | Ref |

| 2-chloro-1-methyl-1H-indole | Formylation | POCl₃, DMF | 40–50 | 85–92 | [1],[3] |

| 2-chloro-1-methyl-1H-indole-3-carbaldehyde | Stille Coupling | Tributyl(vinyl)tin, PdCl₂(PPh₃)₂ | 80–90 | 90 | [2] |

| 2-chloro-1-methyl-1H-indole-3-carbaldehyde | Suzuki Coupling | Furan-3-boronic acid, Pd(OAc)₂, PPh₃ | 100 | 84 | [2] |

| 2-chloro-1-methyl-1H-indole-3-carbaldehyde | Condensation | Guanidine HCl, CuI, Cs₂CO₃ | 120 | 70–85 | [4] |

Applications in Medicinal Chemistry

The true value of 2-chloro-1-methyl-1H-indole lies in its downstream pharmaceutical applications. By utilizing the workflows described above, researchers can access highly targeted therapeutic agents.

Antibacterial Agents (FabI Inhibitors)

The rise of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel antibacterial classes. The bacterial fatty acid biosynthesis pathway (Type II FAS) is a prime target, specifically the enoyl-ACP reductase enzyme known as FabI. 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is utilized as a critical precursor in the synthesis of potent FabI inhibitors. The aldehyde handle at C3 is typically subjected to reductive amination or Knoevenagel condensation to append the necessary pharmacophores that occupy the FabI active site, yielding compounds with powerful synergistic antibacterial properties[5].

Complex Fused Heterocycles and Kinase Inhibitors

The indole core is a well-known bioisostere for the purine ring of ATP, making it a foundational scaffold for kinase inhibitors (e.g., EGFR inhibitors). Furthermore, the 2-chloro-3-carbaldehyde derivative can undergo cascade condensation reactions with amidines or guanidines to form pyrimido[5,4-b]indoles and triazinyl-indoles[4]. These fused tricyclic systems exhibit profound biological activities and are highly sought after in both oncology and neuropharmacology.

Figure 2. Synthetic divergence of 2-chloro-1-methyl-1H-indole into complex pharmaceutical scaffolds.

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Chloro-1-methyl-1H-indole

Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods, enabling synthetic routes that were previously impractical.[1]

Within the vast landscape of heterocyclic chemistry, the indole scaffold holds a privileged position. Its derivatives are integral to a multitude of biologically active compounds and approved drugs.[5][6] Specifically, the introduction of an amino group at the C2-position of the indole ring system gives rise to 2-aminoindole derivatives, a class of compounds with significant therapeutic potential.[7] This guide provides a detailed technical overview and actionable protocols for the application of the Buchwald-Hartwig amination to a key heterocyclic halide: 2-chloro-1-methyl-1H-indole. By leveraging this substrate, researchers can efficiently access a diverse library of C2-aminated indole compounds, accelerating discovery and development programs.

Part 1: Mechanistic Insights and Critical Reaction Parameters

A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][8]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (2-chloro-1-methyl-1H-indole), inserting into the carbon-chlorine bond. This forms a Pd(II) intermediate.[1][8]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[9][10][11]

-

Reductive Elimination: The C-N bond is formed as the desired 2-aminoindole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

General Protocol for Buchwald-Hartwig Amination

Materials and Reagents:

-

2-chloro-1-methyl-1H-indole

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos or BrettPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon line)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), the base (1.4-2.0 equivalents), and 2-chloro-1-methyl-1H-indole (1.0 equivalent).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere. [12]3. Addition of Liquids: Through the septum, add the anhydrous solvent (to make a ~0.1-0.5 M solution with respect to the indole) followed by the amine (1.1-1.2 equivalents).

-

Reaction: Place the flask in a pre-heated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by slowly adding water or saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. [13]9. Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-1-methyl-1H-indole product.

Example Protocol: Synthesis of 1-methyl-2-(morpholino)-1H-indole

| Reagent | MW | Amount | Mmol | Equivalents |

| 2-chloro-1-methyl-1H-indole | 165.62 | 166 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |

| XPhos | 476.62 | 19.1 mg | 0.04 | 0.04 |

| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - | - |

Following the general procedure outlined above, the reaction would be heated to 100 °C and stirred for 4-12 hours, or until completion is confirmed by TLC analysis.

Recommended Starting Conditions for Various Amine Classes

| Amine Class | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Notes |

| Secondary Cyclic Amines (e.g., Morpholine, Piperidine) | XPhos, RuPhos | NaOtBu | 100-110 | Generally robust and high-yielding couplings. |

| Primary Aliphatic Amines (e.g., Benzylamine, Cyclohexylamine) | BrettPhos | LiHMDS or NaOtBu | 80-100 | BrettPhos is often superior for preventing dialkylation and improving rates. [2][14] |

| Primary & Secondary Anilines | XPhos | K₃PO₄ or NaOtBu | 100-110 | Weaker nucleophiles may require slightly higher catalyst loading or longer reaction times. |